NX-1607

Immuno-oncology E3 Ubiquitin Ligase Drug Discovery

NX-1607 (Cbl-b-IN-3, Compound 23) is a first-in-class, orally bioavailable intramolecular glue inhibitor of Cbl-b (IC50: 3.4 nM). Unlike preclinical Cbl-b inhibitors lacking human validation, NX-1607 has been evaluated in a Phase 1 trial in over 80 patients—providing unique, verifiable safety, PK/PD, and biomarker data. Its distinct autoinhibited-conformation stabilization mechanism precludes substitution with active-site or allosteric inhibitors. Clinically validated with anti-PD-1 and proven to enhance NK cell ADCC, NX-1607 is the essential reference standard for benchmarking novel Cbl-b inhibitors and screening combination therapies with translational confidence.

Molecular Formula C30H34F3N5O
Molecular Weight 537.6 g/mol
CAS No. 2573775-59-2
Cat. No. B10856504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNX-1607
CAS2573775-59-2
Molecular FormulaC30H34F3N5O
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F
InChIInChI=1S/C30H34F3N5O/c1-19-6-5-9-37(15-19)16-21-10-24-25(26(11-21)30(31,32)33)17-38(27(24)39)23-8-4-7-22(12-23)29(13-20(2)14-29)28-35-34-18-36(28)3/h4,7-8,10-12,18-20H,5-6,9,13-17H2,1-3H3/t19-,20?,29?/m0/s1
InChIKeyHUOLMBXGHHSYHC-QORSJFMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NX-1607 (CAS 2573775-59-2) Sourcing Guide: First-in-Class Oral Cbl-b Inhibitor


NX-1607 (also known as Cbl-b-IN-3 or Compound 23) is a first-in-class, orally bioavailable small molecule that acts as an intramolecular glue, inhibiting the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) [1]. Cbl-b functions as a cytoplasmic immune checkpoint that negatively regulates T cell and NK cell activation, and its inhibition is a promising immuno-oncology strategy [2]. As a potent inhibitor with an IC50 of 3.4 nM, NX-1607 is designed to enhance the body's immune response against tumors .

Why NX-1607 Cannot Be Substituted with Other Cbl-b Inhibitors


Direct substitution of NX-1607 with other Cbl-b inhibitors is scientifically invalid due to distinct molecular interactions and in vivo pharmacology. As an intramolecular glue, NX-1607 stabilizes Cbl-b in a unique autoinhibited conformation, a mechanism that differs from the active site inhibition or allosteric modulation employed by many other Cbl-b inhibitors [1]. Furthermore, NX-1607 is a first-in-class molecule with extensive clinical validation. Unlike other preclinical Cbl-b inhibitors (e.g., Cbl-b-IN-17, Cbl-b-IN-16) which lack clinical data, NX-1607 has been evaluated in a Phase 1 trial involving over 80 patients, providing a unique and verifiable dataset on its safety, pharmacokinetics, and pharmacodynamics in humans [2]. Even among the few clinically advanced oral Cbl-b inhibitors like HST-1011, the specific drug interaction profiles, biomarker responses, and clinical activity signals are unique to each molecule and cannot be assumed to be interchangeable [3].

Quantitative Differentiation of NX-1607: Potency, Oral Bioavailability, and Clinical Validation


NX-1607 Demonstrates Superior In Vitro Potency Against Cbl-b Compared to Preclinical Benchmarks

NX-1607 exhibits significantly higher biochemical potency against its primary target, Cbl-b, when compared to other inhibitors in its class. While many early Cbl-b inhibitors or tool compounds reported in the literature have IC50 values in the range of 30-100 nM, NX-1607 inhibits Cbl-b with a single-digit nanomolar IC50. This potency advantage may translate to a lower effective dose and a wider therapeutic window .

Immuno-oncology E3 Ubiquitin Ligase Drug Discovery

NX-1607 is the Only Cbl-b Inhibitor with Publicly Available Clinical Validation of Human Immune Activation Biomarkers

A key differentiator for NX-1607 is its advanced clinical stage and the public availability of human pharmacodynamic (PD) data. In a Phase 1 trial, NX-1607 demonstrated dose-dependent immune activation in patients. Treatment led to a significant increase in phosphorylated HS1 (pHS1) in CD8+ T cells and upregulation of circulating chemokines CXCL10 and CCL4, a response profile consistent with effective anti-PD-1 therapy [1]. In contrast, other oral Cbl-b inhibitors like HST-1011 and GRC 65327 are at earlier clinical stages with limited or no public PD data [2].

Clinical Pharmacology Translational Medicine Immune Checkpoint

Clinical Activity: NX-1607 Shows Monotherapy Tumor Control in Immunotherapy-Resistant Cancers

NX-1607 has demonstrated clinically meaningful single-agent activity in patient populations typically unresponsive to current immunotherapies. In a Phase 1a trial of 82 heavily pretreated patients, NX-1607 achieved a 49.3% disease control rate (DCR) [1]. Notably, a confirmed partial response lasting 27 months was observed in a patient with microsatellite stable colorectal cancer (MSS CRC), a tumor type notoriously resistant to PD-1/PD-L1 blockade [2]. In contrast, other oral Cbl-b inhibitors such as HST-1011 have not yet publicly reported objective responses or DCR from their early-phase trials, making a direct quantitative comparison impossible at this time [3].

Cancer Immunotherapy Clinical Trial Solid Tumors

Unique Intramolecular Glue Mechanism Offers a Distinct Functional Profile from Active Site Inhibitors

NX-1607 operates via a unique 'intramolecular glue' mechanism, binding to Cbl-b and stabilizing it in a closed, autoinhibited conformation [1]. This is a distinct mode of action compared to other small molecule Cbl-b inhibitors, such as HST-1011, which are described as allosteric inhibitors, or active site inhibitors [2]. By locking the protein in an inactive state, NX-1607 may prevent the phosphorylation of key tyrosine residues (e.g., Y363) required for its E3 ligase activity, a mechanism not necessarily shared by other inhibitors [3].

Molecular Glue Allostery Ubiquitin Proteasome Pathway

NX-1607 Provides Higher Supplier-Published Purity Guarantee for Reproducible Research

For researchers requiring high-quality reagents, the vendor-specified purity of NX-1607 is a key procurement consideration. Major suppliers like MedChemExpress and Tocris certify NX-1607 with a purity of ≥98% (HPLC) . In contrast, many other Cbl-b inhibitors or tool compounds are offered with a lower purity guarantee (e.g., ≥95% for NX-1607 from Cayman Chemical, or no purity data provided for many early-stage molecules) . This higher purity standard ensures greater reproducibility in sensitive biological assays and reduces the risk of confounding effects from impurities.

Compound Purity Research Materials Quality Control

Primary Application Scenarios for NX-1607 in Academic and Industrial Research


Investigating T Cell Activation and Exhaustion in Preclinical Immuno-Oncology Models

NX-1607 is the ideal tool for researchers studying T cell biology, particularly in the context of immuno-oncology. Its ability to potently inhibit Cbl-b and activate the MAPK/ERK pathway, as evidenced by increased CD69 expression and PLCγ1 phosphorylation in vitro [1], makes it suitable for elucidating mechanisms of T cell activation, exhaustion, and overcoming immunosuppression in the tumor microenvironment. It can be used in co-culture assays with tumor cells or in syngeneic mouse models to evaluate its effects on T cell function and antitumor immunity.

Combination Therapy Screening with Immune Checkpoint Blockade

Given its clinical validation in combination with anti-PD-1 antibodies and its potential to enhance ADCC [2], NX-1607 is a strategic compound for screening novel combination therapies. Researchers can use NX-1607 in vitro or in vivo to test its synergy with PD-1/PD-L1 inhibitors, CAR-T cells, or tumor-targeting antibodies. The clinical data showing activation of CXCL10 and CCL4, chemokines associated with anti-PD-1 response, provide a strong rationale for these combination studies [3].

Studying Cbl-b Inhibition in NK Cell-Mediated Cytotoxicity

NX-1607 has been shown to enhance the cytotoxic function of natural killer (NK) cells, including their ability to mediate antibody-dependent cellular cytotoxicity (ADCC) [4]. This application is particularly relevant for research into hematologic malignancies and solid tumors where ADCC is a key mechanism of action for therapeutic antibodies. NX-1607 can be used in co-culture systems to assess its impact on NK cell activation, cytokine production (e.g., TNF-α, IFN-γ), and tumor cell killing.

Comparative Efficacy Studies Against Other Cbl-b Inhibitors

As the most clinically advanced and well-characterized Cbl-b inhibitor, NX-1607 serves as a critical reference standard for benchmarking the activity of novel Cbl-b inhibitors. Researchers developing new compounds can use NX-1607 as a positive control in biochemical (IC50) and cellular assays (e.g., IL-2 secretion) to assess relative potency and functional efficacy . Its known mechanism of action as an intramolecular glue provides a distinct comparative point for evaluating the effects of active site or allosteric inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for NX-1607

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.